(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089256-08-4
VCID: VC7045475
InChI: InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H
SMILES: C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl
Molecular Formula: C7H7Cl3FN
Molecular Weight: 230.49

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

CAS No.: 2089256-08-4

Cat. No.: VC7045475

Molecular Formula: C7H7Cl3FN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride - 2089256-08-4

Specification

CAS No. 2089256-08-4
Molecular Formula C7H7Cl3FN
Molecular Weight 230.49
IUPAC Name (3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H
Standard InChI Key CELUSJXOYUXYDJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Composition

The compound is a hydrochloride salt of (3,5-dichloro-2-fluorophenyl)methanamine, with the molecular formula C₇H₇Cl₃FN and a molecular weight of 230.49 g/mol . The free base form (prior to hydrochloride formation) has the formula C₇H₆Cl₂FN, as confirmed by its SMILES notation: C1=C(C=C(C(=C1CN)F)Cl)Cl . The inclusion of a hydrochloride group enhances solubility, a common modification for bioactive amines.

Spectroscopic and Chromatographic Data

Predicted collision cross-section (CCS) values for various adducts provide insights into its behavior in mass spectrometry:

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.99341130.8
[M+Na]⁺215.97535144.8
[M-H]⁻191.97885132.7

These values, derived from ion mobility spectrometry predictions, aid in analytical method development .

Structural Features

The molecule consists of a benzene ring substituted with:

  • Two chlorine atoms at the 3 and 5 positions

  • A fluorine atom at the 2 position

  • A methanamine (-CH₂NH₂) group at the 1 position

The hydrochloride salt forms via protonation of the amine group, yielding a chloride counterion. The InChIKey CELUSJXOYUXYDJ-UHFFFAOYSA-N uniquely identifies this tautomer .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general methods for analogous aryl methanamines suggest a multi-step process:

  • Chlorination/Fluorination: Introduction of halogens to a benzene precursor

  • Amination: Attachment of the methanamine group via nucleophilic substitution or reductive amination

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride

Reaction conditions likely involve palladium catalysis for halogenation and reducing agents like lithium aluminum hydride for amination.

Purification and Characterization

Post-synthesis purification may involve:

  • Recrystallization from ethanol/water mixtures

  • Column chromatography (silica gel, ethyl acetate/hexane eluent)

  • Characterization via NMR (¹H, ¹³C) and HRMS to confirm structure

PrecautionImplementation
GlovesNitrile or neoprene
Eye ProtectionGoggles with side shields
VentilationFume hood for powder handling
StorageCool, dry place in sealed container

First aid measures for exposure involve flushing eyes/skin with water and seeking medical attention for ingestion .

SupplierPurityPackagingPrice (50 mg)
Enamine (Sigma-Aldrich)>95%50 mg3,378.96 SEK
Hangzhou MolCore BioPharmatechN/ACustomInquiry-based

Limited large-scale availability suggests niche research use .

Future Directions

Research Priorities

  • Toxicity Profiling: Acute/chronic toxicity studies in model organisms

  • Structure-Activity Relationships: Modifications to the chloro/fluoro pattern

  • Process Optimization: Development of greener synthetic routes

The absence of published pharmacological data (as noted in PubChem Lite ) highlights opportunities for pioneering studies on this underexplored compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator